Product packaging for Gly-Leu amide hydrochloride(Cat. No.:CAS No. 15855-88-6)

Gly-Leu amide hydrochloride

Cat. No.: B177527
CAS No.: 15855-88-6
M. Wt: 223.7 g/mol
InChI Key: GMQLFFQMNNLUNX-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Context and Biochemical Significance of Gly-Leu Amide Hydrochloride

This compound is a dipeptide composed of an N-terminal glycine (B1666218) residue linked via a peptide bond to a C-terminal leucine (B10760876) residue. A key structural feature is the amidation of the C-terminal carboxyl group, a modification that is crucial to its biochemical properties. researchgate.net This amidation is a widespread post-translational modification in nature that can render a peptide more hydrophobic and is often required for full biological activity. researchgate.net The compound is supplied as a hydrochloride salt, a formulation that typically enhances its stability and solubility in aqueous solutions for laboratory use. chemimpex.comsmolecule.com

The biochemical significance of this compound is multifaceted. It serves as a fundamental building block in the chemical synthesis of more complex peptides and peptidomimetics, which are instrumental in the development of new therapeutic agents. chemimpex.com Its defined structure makes it an ideal model substrate for studying the kinetics and specificity of proteolytic enzymes. For instance, the peptide bond between glycine and leucine is a recognized cleavage site for digestive enzymes such as chymotrypsin (B1334515) and pepsin, allowing researchers to investigate the mechanisms of protein degradation. plos.org Furthermore, studies on C-terminally amidated peptides like this one provide insight into the structural roles of the amide group, which can participate in intermolecular hydrogen bonding to influence molecular association and the packing of molecules in crystal structures. researchgate.net This has implications for understanding protein folding and the interactions between peptides and their receptors. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C8H17N3O2 · HCl chemsrc.com
Molecular Weight 223.7 g/mol chemsrc.com
Synonyms Glycyl-L-leucinamide hydrochloride chemimpex.com

| CAS Number | 38173-66-9 | chemimpex.comchemsrc.com |

Overview of Key Research Areas and Methodological Approaches for this compound in Peptide Science

Research involving this compound is concentrated in specific areas of peptide science, leveraging its unique structural and chemical properties. The methodological approaches used to study and utilize this compound are standard within peptide chemistry and biochemistry, enabling its application in a variety of experimental contexts.

Key research areas include:

Peptide Synthesis: The compound is frequently used as a dipeptide fragment in both solution-phase and solid-phase peptide synthesis (SPPS) to construct larger, biologically active peptides and potential drug candidates. chemimpex.comnih.gov Its use as a ready-made building block can simplify complex synthetic pathways.

Enzymology: It serves as a substrate for investigating the activity and specificity of various proteases. plos.org Studies on the enzymatic hydrolysis of the Gly-Leu bond contribute to the broader understanding of protein metabolism and can aid in the design of protease-resistant peptide drugs. tandfonline.comnih.gov

Structural Biology: The hydrochloride salt of Gly-Leu amide is used in crystallographic studies to analyze the conformational effects of C-terminal amidation. researchgate.net These studies help elucidate how the amide group influences peptide backbone structure and intermolecular interactions, which are critical for biological function. researchgate.net

The scientific investigation of this compound and related peptides employs a range of established laboratory techniques.

Table 2: Methodological Approaches in Research Involving this compound

Methodology Purpose in Peptide Science Reference
Solid-Phase Peptide Synthesis (SPPS) A primary technique for the stepwise synthesis of larger peptides using Gly-Leu amide or its constituent amino acids as building blocks. smolecule.comnih.gov
High-Performance Liquid Chromatography (HPLC) Used for the purification of synthesized peptides and for analyzing the products of enzymatic hydrolysis to ensure high purity. smolecule.comsigmaaldrich.com
Mass Spectrometry (MS/MS) A powerful tool for confirming the molecular weight and determining the sequence of peptides containing the Gly-Leu amide moiety. mdpi.com
X-ray Crystallography Employed to determine the three-dimensional crystal structure of amidated peptides, revealing details about molecular conformation and packing. researchgate.net
Enzymatic Assays Involve incubating the peptide with specific enzymes and analyzing the cleavage products to determine enzyme kinetics and cleavage site specificity. plos.orgtandfonline.com

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to elucidate the structure of peptides in solution, providing insights into their dynamic conformations. | nih.gov |

These research areas and methods underscore the role of this compound as a valuable chemical tool for advancing fundamental and applied peptide science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN3O2 B177527 Gly-Leu amide hydrochloride CAS No. 15855-88-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15855-88-6

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.7 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H/t6-;/m0./s1

InChI Key

GMQLFFQMNNLUNX-RGMNGODLSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)CN.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CN.Cl

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CN.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Glycylleucine Amide Hydrochloride and Peptide Derivatives

Strategic Utilization of Glycylleucine Amide Hydrochloride as a Core Building Block in Peptide Synthesissigmaaldrich.com

Gly-Leu amide hydrochloride serves as a crucial starting material for the assembly of more complex peptides. Its pre-formed dipeptide structure can be strategically incorporated to build longer peptide sequences, offering advantages in terms of synthetic efficiency. The use of such dipeptide building blocks can be particularly beneficial in the synthesis of challenging sequences. ljmu.ac.uk

While solid-phase peptide synthesis (SPPS) has become the predominant method for peptide synthesis, classical solution-phase techniques remain relevant, especially for large-scale production and for peptides with structures that are not amenable to solid-phase methods. nih.govwikipedia.org Solution-phase synthesis involves the sequential coupling of protected amino acids or peptide fragments in a suitable solvent. wikipedia.org For the synthesis of Glycylleucine-containing peptides, this would typically involve the coupling of a protected glycine (B1666218) residue with a protected leucine (B10760876) derivative, followed by deprotection steps. libretexts.org

A key challenge in solution-phase synthesis is the purification of the intermediate products after each coupling step, which often requires chromatography or recrystallization. rsc.orggoogle.com To circumvent these issues, methods like the Group-Assisted Purification (GAP) chemistry have been developed, which can reduce the reliance on traditional purification techniques. rsc.org The synthesis of complex peptides, such as the dimeric enkephalin analog biphalin, highlights the continued importance of solution-phase methods for structures that cannot be readily assembled on a solid support. nih.gov

Coupling ReagentDescriptionReference
Dicyclohexylcarbodiimide (DCC)A common reagent used to activate the carboxyl group of one amino acid for reaction with the amino group of another. libretexts.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)A water-soluble carbodiimide (B86325) that functions similarly to DCC. libretexts.org

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, has revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to a solid polymer support. wikipedia.org This allows for the easy removal of excess reagents and by-products by simple filtration and washing. wikipedia.org The synthesis of peptides with a C-terminal amide, such as those derived from Gly-Leu amide, requires specific types of resins or linkers.

Different resins and linkers are employed depending on the desired cleavage conditions and the protecting group strategy used (e.g., Boc or Fmoc). nih.govnih.gov For instance, the Rink amide resin is commonly used in Fmoc-based SPPS to yield C-terminal peptide amides upon cleavage with acid. nih.govtandfonline.com The choice of the peptide-resin linkage is critical for the successful synthesis of protected peptide amides. nih.gov

A significant advancement in SPPS is the development of photoremovable (photolabile) anchoring linkages. nih.gov These linkers allow for the cleavage of the synthesized peptide from the resin under mild, neutral conditions using light, which preserves sensitive functional groups that might be compromised by harsh acid cleavage. core.ac.uknih.gov

One such development is the α-methylphenacylamido anchoring linkage, which can be used for the solid-phase synthesis of C-terminal peptide amides. core.ac.ukscispace.comias.ac.in This linker is attached to a polystyrene resin and, after peptide assembly, the C-terminal amide is released upon irradiation at 350 nm. core.ac.ukias.ac.in This method has been successfully used to synthesize various peptide amides in good yields. core.ac.ukscispace.comias.ac.in Another approach involves the use of an ortho-nitrobenzylamide anchorage, which is also cleaved photolytically. nih.gov

Photolabile LinkerCleavage ConditionPeptide ProductReference
α-methylphenacylamidoIrradiation at 350 nm in DMFC-terminal peptide amide core.ac.ukias.ac.in
ortho-nitrobenzylamidePhotolysisC-terminal peptide amide nih.gov

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. mdpi.comfrontiersin.org Proteases, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under controlled conditions. mdpi.comnih.gov This can be achieved through either thermodynamically or kinetically controlled synthesis. mdpi.com

Chemoenzymatic approaches can be employed where enzymes are used to couple amino acids or peptide fragments. For instance, proteases from Aspergillus species have been used to synthesize dipeptides. nih.gov Thermolysin has been used to catalyze the formation of a tetrapeptide from two dipeptide substrates. nih.gov While specific examples detailing the direct use of this compound as a precursor in enzymatic synthesis are not extensively documented, the principles of enzymatic dipeptide and oligopeptide synthesis are well-established and could be applied. nih.govrsc.org The hydrolysis of Gly-Leu has been studied in various organs, indicating the presence of enzymes that can interact with this dipeptide. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications with Glycylleucine Amide Linkages

Synthesis and Structural Design of Glycylleucine-Based Cyclic Peptides and Peptidomimetics

Cyclic peptides and their mimics (peptidomimetics) are of great interest as they often exhibit enhanced metabolic stability, receptor binding affinity, and bioavailability compared to their linear counterparts. mdpi.comnih.gov The incorporation of the Gly-Leu moiety into these cyclic structures can influence their conformation and biological activity.

The cyclization of linear peptides is a critical step that can be challenging due to the entropically disfavored pre-cyclization conformation required. uni-kiel.de Various strategies have been developed to facilitate this process, including head-to-tail cyclization, which is the formation of an amide bond between the N- and C-termini of the linear precursor. mdpi.comuni-kiel.de

The success of cyclization is often dependent on the peptide sequence and the presence of "turn-inducing" elements that help the linear peptide adopt a conformation amenable to ring closure. uni-kiel.deacs.org Such elements can include D-amino acids or N-methylated amino acids. uni-kiel.desci-hub.se For peptides containing Gly-Leu, the inherent flexibility of the glycine residue can be a factor in the cyclization process. The cyclodehydration of dipeptides like Glycylleucine to form diketopiperazines (a type of cyclic dipeptide) has been observed under hydrothermal conditions. researchgate.netdtic.mil More complex cyclic peptides containing Gly and Leu, such as analogs of [Leu5]enkephalin, have been synthesized using classical solution-phase methods. nih.gov

Modern strategies often employ sophisticated turn-inducers that can be later removed, or perform the cyclization on the solid support before cleavage. wikipedia.orgacs.org The Ugi four-component reaction has also been utilized to create N-alkylated peptide fragments that act as turn-inducers to facilitate macrocyclization. acs.orgacs.org

Cyclization StrategyDescriptionKey FeatureReference
Head-to-Tail CyclizationFormation of a peptide bond between the N- and C-termini of a linear peptide.Most common cyclization method. mdpi.comuni-kiel.de
Use of Turn-InducersIncorporation of specific residues (e.g., D-amino acids, N-methyl amino acids, pseudo-prolines) to promote a turn conformation.Facilitates ring closure by reducing the entropic penalty. uni-kiel.deacs.org
On-Resin CyclizationThe cyclization reaction is performed while the peptide is still attached to the solid support.Simplifies purification of the cyclic product. wikipedia.org
Ugi Reaction-Assisted CyclizationA multicomponent reaction is used to introduce a temporary, turn-inducing N-alkylation.The turn-inducing moiety can be removed after cyclization. acs.orgacs.org

Rational Design and Synthesis of Glycylleucine Peptidomimetics

The rational design and synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, represent a significant strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. nih.govnih.govnih.gov This approach involves the systematic modification of the peptide backbone or side chains to create more 'drug-like' molecules with enhanced therapeutic potential. nih.govupc.edu

A key aspect of rational design is the identification of the minimal peptide fragment that retains biological activity and the key amino acid residues responsible for receptor recognition. researchgate.net Once this is established, various synthetic strategies can be employed to create conformationally constrained analogs that mimic the bioactive conformation of the parent peptide. upc.eduresearchgate.net These strategies often involve the incorporation of non-natural amino acids, backbone modifications, or cyclization. uminho.ptnih.gov

Research Findings in Peptidomimetic Design and Synthesis

Several innovative approaches have been developed for the synthesis of peptidomimetics, including those based on the Gly-Leu motif. These methodologies aim to create molecules with improved stability and biological activity.

One notable strategy involves the use of chloroalkene dipeptide isosteres (CADIs) , where an amide bond is replaced by a chloroalkene structure. nih.gov This modification is considered superior because the van der Waals radius and electronegativity of the chlorine atom closely resemble those of the oxygen atom in the original amide bond. nih.gov The synthesis of CADI-containing peptidomimetics can be achieved through both "linear" and "convergent" synthetic routes. nih.gov

The linear synthesis approach utilizes N-tert-butylsulfonyl protected CADIs, which are synthesized via a key diastereoselective allylic alkylation using organocopper reagents. nih.govacs.org In contrast, the convergent synthesis method allows for the construction of N-fluorenylmethoxycarbonyl (Fmoc)-protected carboxylic acids from N- and C-terminal analogs derived from corresponding amino acids. nih.govacs.org This is achieved through an Evans syn aldol (B89426) reaction and an Ichikawa allylcyanate rearrangement. nih.gov These Fmoc-protected CADIs are directly applicable in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides and their mimetic analogs. nih.govacs.orgmdpi.com

The application of these synthetic strategies has led to the successful creation of various bioactive peptidomimetics. For instance, CADI-containing cyclic Arg-Gly-Asp (RGD) peptides have been synthesized and shown to be potent inhibitors of integrin-mediated cell attachment. acs.org Similarly, a CADI-containing cyclo[-Lys-Leu-Val-Phe-Phe-] peptidomimetic demonstrated superior inhibition of amyloid-β aggregation compared to the parent peptide. acs.org

Another approach to peptidomimetic design involves the creation of spiro bicyclic lactams . These structures are designed to mimic specific secondary structures of peptides, such as the type-II β-turn, which is often crucial for biological activity. nih.govacs.org The synthesis of these complex scaffolds allows for the examination of how changes in ring size and stereochemistry affect the molecule's ability to mimic the desired conformation and modulate biological targets. nih.govacs.org For example, spiro bicyclic peptidomimetics of Pro-Leu-Gly-NH2 (PLG) have been developed as allosteric modulators of the dopamine (B1211576) D2 receptor. nih.govacs.org

The following interactive data tables summarize key research findings in the synthesis of peptidomimetics, including those with relevance to the Gly-Leu structural motif.

Table 1: Synthetic Strategies for Peptidomimetics

Synthetic StrategyKey ReactionsProtecting GroupsApplicationReference
Linear Synthesis of CADIsDiastereoselective allylic alkylation with organocopper reagentsN-tert-butylsulfonylSynthesis of CADI-containing peptides nih.govacs.org
Convergent Synthesis of CADIsEvans syn aldol reaction, Ichikawa allylcyanate rearrangementN-fluorenylmethoxycarbonyl (Fmoc)Fmoc-based solid-phase peptide synthesis nih.govacs.org
Spiro Bicyclic Lactam SynthesisMulti-step synthesis to create rigid scaffoldsNot specifiedMimicking β-turns for receptor modulation nih.govacs.org
Solid-Phase Peptide Synthesis (SPPS)Sequential coupling of amino acids on a solid supportFmoc, BocGeneral synthesis of peptides and peptidomimetics acs.orgmdpi.comnih.gov

Table 2: Examples of Synthesized Peptidomimetics and Their Findings

PeptidomimeticParent Peptide/MotifKey Structural FeatureResearch FindingReference
Cyclic RGD PeptidomimeticArg-Gly-Asp (RGD)Chloroalkene dipeptide isostere (CADI)More potent inhibitor of integrin-mediated cell attachment than the parent cyclic peptide. acs.org
Cyclo[-Lys-Leu-Val-Phe-Phe-] PeptidomimeticLys-Leu-Val-Phe-Phe (KLVFF)Chloroalkene dipeptide isostere (CADI)Superior inhibitor of amyloid-β aggregation compared to the parent peptide. acs.org
Spiro Bicyclic PLG PeptidomimeticsPro-Leu-Gly-NH2 (PLG)Spiro bicyclic lactam scaffoldAct as allosteric modulators of the dopamine D2 receptor, with activity dependent on stereochemistry. nih.govacs.org
Phe-Phe Isostere containing Aβ(1-40)Phe-PheE-olefin dipeptide isostereUsed to eliminate a specific backbone H-bond in the Alzheimer's disease-related Aβ peptide. acs.org

The rational design and synthesis of Glycylleucine peptidomimetics and related peptide derivatives is a dynamic field of research. By employing sophisticated synthetic methodologies and guided by a deep understanding of structure-activity relationships, scientists are continually developing novel molecules with enhanced properties for various applications. nih.gov

Sophisticated Structural Elucidation and Conformational Analysis of Glycylleucine Amide Systems

High-Resolution Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of peptide structure, offering non-destructive ways to probe molecular geometry, interactions, and flexibility. High-resolution methods are particularly crucial for deciphering the subtle conformational states that govern the behavior of glycylleucine amide systems.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of peptides in solution. nih.govlibretexts.org It provides detailed information on the local environment of individual atoms, allowing for the elucidation of conformational preferences and the monitoring of the critical amide bond. researchgate.net

Key parameters derived from ¹H NMR spectra, such as chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants (e.g., ³JNH–Hα), are instrumental in defining the molecule's solution-state conformation. acs.org The chemical shift of an amide proton, for example, is highly sensitive to its involvement in hydrogen bonding. researchgate.net The ³JNH–Hα coupling constant can be used to calculate the dihedral angle ϕ, which is a key determinant of the peptide backbone's fold. acs.org For flexible molecules like Gly-Leu amide, NMR often reveals a population of multiple, rapidly interconverting conformational states rather than a single static structure. acs.org

Furthermore, NMR is used to monitor the exchange of labile amide protons with solvent molecules (like water), which provides insight into the solvent accessibility of different parts of the peptide backbone. uni-leipzig.de A slow exchange rate suggests the proton is shielded from the solvent, often due to its participation in a stable intramolecular hydrogen bond. uni-leipzig.de Two-dimensional NMR techniques like COSY, TOCSY, and HSQC are essential for assigning signals to specific protons and for piecing together the complete conformational picture of dipeptides and their derivatives. researchgate.net

Table 1: Typical ¹H NMR Parameters for Peptide Conformation Analysis

Parameter Information Provided Typical Range/Observation
Amide Proton (NH) Chemical Shift Hydrogen bonding status, solvent exposure 7.0 - 9.0 ppm; downfield shift indicates H-bonding
α-Proton (αCH) Chemical Shift Secondary structure elements ~4.0 - 4.5 ppm; varies with conformation
³JNH–Hα Coupling Constant Dihedral angle (ϕ) 2 - 10 Hz; value relates to specific angles via Karplus equation

| Nuclear Overhauser Effect (NOE) | Proximity between protons (<5 Å) | Presence of cross-peaks in NOESY/ROESY spectra indicates spatial closeness |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These vibrations are highly sensitive to molecular structure, conformation, and non-covalent interactions like hydrogen bonds. nih.govacs.org For peptides, specific vibrational bands, known as amide bands, serve as fingerprints for the conformation of the peptide backbone. acs.orgmdpi.com

The most informative of these is the Amide I band, appearing in the 1600–1700 cm⁻¹ region, which is primarily due to the C=O stretching vibration of the amide group. nih.govmdpi.com Its precise frequency is a sensitive indicator of secondary structure and hydrogen bonding patterns. nih.gov The Amide II band (1500–1600 cm⁻¹) and Amide III band (around 1260 cm⁻¹) arise from combinations of N-H in-plane bending and C-N stretching vibrations and are also conformationally sensitive. acs.orgumich.edu

Computational studies, often using Density Functional Theory (DFT), complement experimental spectra by calculating the vibrational frequencies for different potential conformations. researchgate.netresearchgate.net For related cyclic dipeptides like cyclo(Gly-Leu), theoretical calculations have been used to predict the vibrational spectra for various conformers (e.g., boat vs. planar conformations of the diketopiperazine ring), which can then be compared with experimental data to identify the dominant structure. researchgate.netresearchgate.net Analysis of these spectra reveals details about both intramolecular and intermolecular hydrogen bonds that stabilize the peptide's structure in the solid state. researchgate.net

Table 2: Key Amide Vibrational Bands in Peptides

Amide Band Approximate Frequency Range (cm⁻¹) Primary Vibrational Mode(s)
Amide I 1600 - 1700 C=O stretching
Amide II 1500 - 1600 N-H bending and C-N stretching (out-of-phase)
Amide III 1230 - 1300 N-H bending and C-N stretching (in-phase)

| Amide A | ~3300 | N-H stretching (often in Fermi resonance with Amide II overtone) |

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (0.1–15 THz), is an emerging technique for studying the low-frequency collective motions in biomolecules. mdpi.com These motions, such as torsional vibrations of the peptide backbone and intermolecular hydrogen bond vibrations, occur on the picosecond timescale and are directly related to a peptide's conformational flexibility and function. mdpi.comescholarship.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. While peptides like Gly-Leu amide are not inherently paramagnetic, EPR can be applied to study their structural and dynamic properties through indirect methods. These include the investigation of metal-peptide complexes or the use of site-directed spin labeling (SDSL). nih.govacs.org

In SDSL-EPR, a stable radical (a spin label) is attached to a specific site on the molecule. The resulting EPR spectrum provides information about the mobility and local environment of the spin label, which in turn reflects the structure and dynamics of that region of the peptide. acs.org This method has been successfully used to map out the structure of peptide oligomers, identifying ordered regions like β-sheets and more flexible, disordered segments. acs.org In other studies on related amide-containing compounds, EPR has been used to characterize paramagnetic species (radicals) formed after gamma irradiation, providing insight into the molecular structure and the interaction of the unpaired electron with nearby nuclei. researchgate.net

X-ray Crystallography for Dipeptide and Peptidomimetic Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and build an atomic model with high precision. wikipedia.orgnih.gov

For dipeptides and their analogs, X-ray crystallography provides unambiguous data on bond lengths, bond angles, torsion angles (ϕ, ψ), and the planarity of the amide bond. mdpi.com It reveals the preferred conformation of the molecule in the solid state and elucidates the network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate how the molecules pack together in the crystal lattice. mdpi.comresearchgate.net

Studies on a wide range of dipeptide-based molecules have used crystallography to establish structure-activity relationships. nih.govnih.gov For example, the analysis of various sweet-tasting dipeptide ligands has confirmed that a specific 'L-shape' molecular arrangement is often essential for their function. nih.govnih.gov This technique has also shown how modifications to a dipeptide's structure can confer greater molecular flexibility, sometimes resulting in multiple distinct conformations coexisting within the same crystal unit cell. nih.gov The structural data obtained from X-ray crystallography serves as a crucial benchmark for validating and refining computational models and for interpreting results from spectroscopic studies conducted in solution. mdpi.comnih.gov

Table 3: Structural Information Obtained from X-ray Crystallography of Peptides

Parameter Description Significance
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell. Defines the molecule's absolute 3D structure.
Bond Lengths & Angles The distances between bonded atoms and the angles they form. Confirms covalent geometry and identifies any structural strain.
Torsion (Dihedral) Angles The rotation around chemical bonds (e.g., ϕ, ψ, ω). Determines the backbone and side-chain conformation.
Unit Cell Dimensions The size and shape of the repeating crystalline unit. Describes the macroscopic crystal structure.
Hydrogen Bonding Network The distances and angles of intermolecular H-bonds. Reveals the key interactions responsible for crystal packing.

| Solvent/Ion Positions | The location of co-crystallized solvent or ion molecules. | Shows how the environment interacts with the peptide. |

Conformational Preferences and Molecular Flexibility of Glycylleucine Amide Moieties

The peptide backbone's flexibility is primarily defined by the torsional angles phi (ϕ, Cα-N) and psi (ψ, C-Cα). The glycine (B1666218) residue, lacking a side chain, has a much wider range of allowed (ϕ, ψ) combinations than leucine (B10760876), bestowing significant local flexibility. The leucine side chain, with its bulky isobutyl group, has its own preferred rotameric states. The amide bond (ω) itself is typically planar and strongly prefers a trans conformation (ω ≈ 180°) due to steric hindrance, although cis isomers can exist. researchgate.netnih.gov

Analysis of Turn Conformations (e.g., Beta-Turns) in Gly-Leu Peptides

The sequence of amino acids in a peptide chain significantly influences its propensity to form specific secondary structures, such as β-turns. nih.gov β-turns are crucial elements in protein folding and structure, involving four amino acid residues (designated i, i+1, i+2, and i+3) where the peptide chain reverses its direction. nih.gov The stability and type of β-turn are governed by the nature of the amino acid residues at each position. wiley.com

Peptides containing the Gly-Leu sequence have been a subject of interest in conformational analysis due to their ability to participate in and stabilize turn structures. The most common type of turn is the β-turn, where a hydrogen bond forms between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue. nih.gov Research has shown that specific amino acid pairs, such as Pro-Gly, have a high preference for forming β-turns. wiley.com

In studies of tripeptides with the sequence N-acetyl-Pro-Gly-X-OH, where X was varied, the stability of the β-turn was found to be significantly dependent on the nature of the fourth residue (the i+3 position). wiley.com Among the amino acids tested (Gly, Ala, Leu, Ile, and Phe), Leucine (Leu) was found to contribute most significantly to the stability of the β-turn conformation. wiley.com This suggests that the Gly-Leu sequence, when positioned appropriately within a peptide, can be a strong promoter of β-turn formation.

Further investigations into tetrapeptide catalysts with β-turn propensity have utilized the Val-dPro-Gly-Leu sequence as a model. acs.org In these studies, the degree of β-turn character was assessed by analyzing the chemical shift of the Leucine amide proton using ¹H NMR. acs.org A more downfield chemical shift is indicative of greater involvement in hydrogen bonding, and thus, a more stable hairpin or β-turn structure. acs.org This method allows for a quantitative comparison of β-turn propensity across different peptide sequences. acs.org For instance, sequences containing dPro-Gly showed the most downfield Leu NH chemical shifts, indicating the highest degree of β-hairpin character, as anticipated. acs.org

Peptide Sequence FragmentKey FindingMethod of Analysis
Pro-Gly-LeuLeucine at the i+3 position strongly stabilizes the β-turn conformation.NMR and Circular Dichroism (CD) wiley.com
Val-dPro-Gly-LeuThe Leu amide chemical shift serves as a reliable indicator of β-turn character.¹H NMR Spectroscopy acs.org
General β-turn sequencesCertain sequences exhibit strong conformational preferences in solution, leading to highly populated turn structures.NMR Spectroscopy nih.gov

Influence of the Amide Group on Molecular Association and Hydrogen Bonding in Crystal Structures

The C-terminal amide group in peptides like Gly-Leu amide hydrochloride plays a pivotal role in dictating molecular packing and intermolecular interactions within a crystal lattice. researchgate.netnih.govjst.go.jp This post-translational modification, common in many biologically active peptides, significantly alters the hydrogen-bonding capabilities of the C-terminus compared to its carboxylic acid counterpart. nih.govjst.go.jp

X-ray diffraction analyses of various C-terminally amidated peptide hydrochloride salts reveal consistent patterns of molecular association driven by hydrogen bonds. nih.govjst.go.jp A recurring feature is the tendency for peptide molecules to form repeating structures through hydrogen bonds involving both the amide NH and carbonyl (C=O) groups. researchgate.netnih.govjst.go.jp The terminal -NH2 group acts as a potent hydrogen bond donor, facilitating the formation of extensive networks that define the crystal's architecture. researchgate.netresearchgate.net

In the crystal structures of peptide amide hydrochlorides, the chloride ions (Cl⁻) are integral to the supramolecular assembly. researchgate.netnih.govjst.go.jp These ions are typically positioned between adjacent peptide molecules, accepting hydrogen bonds from the amide NH groups. nih.govjst.go.jp In many observed crystal structures, Cl⁻ ions are bifurcately hydrogen-bonded to two neighboring amide NH2 groups. researchgate.netresearchgate.net This interaction often leads to the formation of a layered or sheet-like structure, with parallel layers of the C-amidated peptides and chloride ions alternating throughout the crystal. researchgate.netnih.govresearchgate.net

Furthermore, the presence of the hydrochloride salt form can strengthen other weak interactions, such as Cα-H···O hydrogen bonds and carbonyl-carbonyl interactions, to a greater extent in C-amides than in C-acids. researchgate.netresearchgate.net The interplay of these hydrogen bonds—N-H···O, N-H···Cl⁻, and C-H···O—creates a robust, three-dimensional network that stabilizes the crystal structure. researchgate.netnih.gov

Interaction TypeDescriptionSignificance in Crystal Structure
Amide N-H···O=CHydrogen bond between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule.Promotes the formation of repeated peptide structures (e.g., chains or sheets). researchgate.netnih.gov
Amide N-H···Cl⁻Hydrogen bond between the terminal amide protons and a chloride ion.Key interaction for linking adjacent peptide molecules, often leading to layered structures. researchgate.netnih.govresearchgate.net
Bifurcated N-H···Cl⁻A single chloride ion accepting hydrogen bonds from two different amide NH2 groups.A common motif that strengthens the association between peptide layers. researchgate.netresearchgate.net
Cα-H···OA weaker hydrogen bond between an alpha-carbon proton and a carbonyl oxygen.Contributes to the overall stability of the crystal packing, strengthened by salt formation. researchgate.netresearchgate.net

Detailed Enzymatic Interactions and Mechanistic Insight with Glycylleucine Amide Substrates

Glycylleucine Amide and its Derivatives as Enzyme Substrates

Glycylleucine amide and its N-acylated derivatives are recognized and processed by a range of peptidases. Their relatively simple structure allows for systematic modifications, making them ideal tools for probing the specific requirements of enzyme active sites.

The hydrolysis of Gly-Leu amide and its derivatives has been studied in several proteases, revealing key determinants of substrate recognition and catalytic efficiency.

Thermolysin : The activity of thermolysin, a thermostable neutral metalloproteinase, is significantly enhanced during the hydrolysis of N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA) in the presence of high concentrations of neutral salts like NaCl. researchgate.netnih.gov This activation is primarily due to an increase in the catalytic rate constant (kcat), while the Michaelis constant (Km) remains less affected. nih.gov For instance, the specificity constant (kcat/Km) for FAGLA hydrolysis increases 13-15 fold in 4 M NaCl. researchgate.net Divalent cations like Co2+ also modulate thermolysin activity, causing a 3-4 fold increase at low concentrations (2 mM) through the substitution of the catalytic Zn2+ ion, followed by inhibition at higher concentrations. oup.comoup.com

Micrococcus caseolyticus Neutral Protease : This exocellular neutral protease demonstrates endopeptidase activity, with a preference for hydrolyzing peptide bonds that involve the amino groups of hydrophobic amino acids. researchgate.net While it does not cleave the simple dipeptide Gly-Leu, it does hydrolyze the derivatized substrate N-benzyloxycarbonyl-glycyl-L-leucine amide (Z-Gly-Leu-NH2), although at a modest rate compared to other substrates. researchgate.netresearchgate.net For example, the hydrolysis rate for Bz-Gly-Leu(NH2) was measured at 0.140 micromoles per minute per mg of protease. researchgate.net This indicates that residues beyond the immediate cleavage site play a significant role in substrate binding and catalysis.

Bacillus cereus Metalloprotease : A metalloprotease isolated from Bacillus cereus shows hydrolytic activity against synthetic amide substrates, including N-(3-[2-Furyl]acryloyl)-Gly-Leu amide. core.ac.uk This demonstrates its capability to recognize and cleave substrates with a Gly-Leu sequence.

Streptomyces cellulosae Protease : This enzyme hydrolyzes peptides composed of hydrophobic amino acids. tandfonline.com While its activity on Gly-Leu amide itself is not specified, its ability to cleave the Leu15-Tyr16 bond in the insulin (B600854) B-chain and its preference for substrates like L-Leu-L-Met and Gly-L-Ile suggest a specificity for hydrophobic residues like leucine (B10760876) at the cleavage site. tandfonline.com

Table 1: Hydrolysis Rates of Gly-Leu Amide Derivatives by Various Proteases
EnzymeSubstrateConditionHydrolysis Rate (µmol/min/mg)Reference
Micrococcus caseolyticus Neutral ProteaseBz-Gly-Leu(NH2)37°C0.140 researchgate.net
Micrococcus caseolyticus Neutral ProteaseZ-Gly-Phe(NH2)37°C1.48 researchgate.net
Micrococcus caseolyticus Neutral ProteaseZ-Ala-Phe(NH2)37°C2.01 researchgate.net

Aminopeptidases catalyze the removal of amino acids from the N-terminus of peptides and proteins. tandfonline.com The M1 family of metalloaminopeptidases, which are zinc-dependent enzymes, have been extensively studied using Gly-Leu and its derivatives to understand their mechanism and specificity. nih.govebi.ac.uk

Plasmodium falciparum Aminopeptidase (B13392206) (PfA-M1) : PfA-M1, an M1-family aminopeptidase from the malaria parasite, is essential for degrading host hemoglobin. nih.govelifesciences.org It displays broad substrate specificity, cleaving after various residues including Leu, Ala, and Arg. uniprot.orgpnas.org Studies using a series of Leu-containing substrates revealed the importance of interactions with the S1' and S2' subsites of the enzyme. Amidation of the C-terminus of Leu-Gly to form Leu-Gly-NH2 resulted in a 7-fold increase in catalytic efficiency (kcat/Km) compared to Leu-Gly, primarily by lowering the Km value. nih.gov This suggests that the amide group contributes significantly to binding. core.ac.uknih.gov

Role of the S1 Subsite : The S1 subsite pocket plays a dominant role in determining the substrate specificity of M1 aminopeptidases. researchgate.net In PfA-M1, this subsite shows a preference for basic and hydrophobic sidechains. nih.gov The dipeptide Gly-Leu, which lacks a P1 side chain (the first residue upstream of the cleaved bond), was used to probe enzyme-substrate interactions outside of the S1 subsite. nih.govresearchgate.net Kinetic analysis of PfA-M1 variants with mutations in the S1 pocket revealed that changes in this site could still strongly affect the hydrolysis of Gly-Leu, indicating complex interactions between different parts of the active site and the substrate. nih.govresearchgate.net For example, a V459P mutation in PfA-M1 significantly perturbed the kinetic parameters for Gly-Leu hydrolysis. nih.govresearchgate.net

Table 2: Kinetic Parameters for PfA-M1 Hydrolysis of Leucine-Containing Substrates
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Leu-NH₂4.9122.4 x 10³ nih.gov
Leu-Gly0.956.56.8 x 10³ nih.gov
Leu-Gly-NH₂0.42214.9 x 10⁴ nih.gov
Leu-Gly-Gly0.70213.0 x 10⁴ nih.gov

This article is for informational purposes only and does not constitute medical advice. The compounds mentioned may be for research use only.

Exploration of Glycylleucine Amide Hydrochloride in Biochemical Pathways and Cellular Regulation

Role in Cellular Signaling and Metabolism

Functional amino acids and their metabolites are recognized not just as building blocks for proteins, but as key regulators in metabolic cascades, gene expression, and cell-to-cell communication through various signaling pathways. nih.gov These networks are essential for maintaining growth, reproduction, and immunity. nih.gov Within this context, the dipeptide glycylleucine and its components play a significant role.

The mammalian (or mechanistic) target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2. sochob.clgenome.jp The mTORC1 complex, in particular, is a central regulator of cell growth and proliferation, responding to a variety of environmental cues including growth factors, energy status, and, crucially, amino acids. sochob.clgenome.jp

Leucine (B10760876), a key component of Glycylleucine, is a potent activator of the mTORC1 signaling pathway. nih.govwikipedia.orgnih.gov This activation is a critical mechanism through which cells sense amino acid availability to control protein biosynthesis. wikipedia.org Leucine's effect on mTOR is mediated through several mechanisms, including its interaction with Rag GTPases and sestrin 2. wikipedia.org While research often focuses on free leucine, the metabolic fate of dipeptides like Glycylleucine contributes to the intracellular pool of this essential amino acid, thereby influencing mTOR signaling. Aberrations in mTOR signaling are linked to various malignancies, highlighting the importance of understanding its regulation by amino acids like leucine. nih.gov The pathway integrates these nutrient signals to control major cellular functions, positioning it as a master conductor of metabolism and growth. sochob.clgenome.jp

The activation of mTOR signaling by leucine directly impacts the machinery of protein synthesis. wikipedia.orgnih.gov By stimulating the mTORC1 pathway, leucine promotes the translation of messenger RNA (mRNA) and the synthesis of new proteins, which is fundamental for cell growth and proliferation. nih.gov Protein synthesis is a multi-stage process involving transcription and translation, where ribosomes assemble amino acids into polypeptide chains based on the mRNA template. openaccessjournals.com

Amino acid availability is a critical checkpoint for cell division. Cells have evolved sensing mechanisms, such as the GCN2 pathway, to monitor nutrient levels. plos.org In response to amino acid deficiency, GCN2 can suppress general protein synthesis to conserve resources while selectively upregulating stress-response genes. plos.org Conversely, the presence of essential amino acids like leucine signals that conditions are favorable for proliferation. nih.gov For instance, tRNA carrying leucine (tRNALeu) has been shown to enhance signaling through ribosomal protein S6 kinases (downstream of mTOR), which promotes cell proliferation. nih.gov The efficient absorption and hydrolysis of Glycylleucine can thus contribute to the intracellular leucine pool required to sustain protein synthesis and support cellular proliferation.

Participation in Protein Folding and Intermolecular Interactions

The correct three-dimensional structure of a protein is essential for its function. This folding process is governed by a complex interplay of forces, including the hydrophobic effect, hydrogen bonds, and van der Waals interactions. nih.govnagoya-u.jp The primary sequence of amino acids dictates the final native structure. nagoya-u.jptitech.ac.jp

Dipeptides have been shown to play a role in this intricate process. Research has demonstrated that dipeptides can promote the folding and peptide binding of Major Histocompatibility Complex (MHC) class I molecules. medkoo.com The interactions between amino acid side chains are critical for stabilizing secondary structures like alpha-helices and beta-sheets. libretexts.org The components of Glycylleucine contribute differently to these interactions. Glycine (B1666218), with its small and flexible nature, can fit into various conformations, while the nonpolar, hydrophobic side chain of leucine tends to be buried in the protein's interior, contributing to the hydrophobic core that drives folding. libretexts.orgnih.gov These intermolecular interactions are fundamental not only for the folding of a single polypeptide but also for the assembly of protein complexes and for molecular recognition events, such as an enzyme binding its substrate. nih.govmdpi.com

Glycylleucine as a Nutritional Signal Regulator in Biological Systems

Amino acids are more than simple metabolic precursors; they act as distinct nutritional signals that regulate a host of metabolic and physiological processes. nih.gov Leucine, in particular, is recognized as a key signaling molecule. nih.govnih.gov When administered, it can act as a potent secretagogue for insulin (B600854) and has been shown to stimulate muscle protein synthesis in an insulin-independent manner. nih.gov

Glycylleucine, as a source of leucine, participates in this signaling network. The transport of dipeptides across cell membranes, followed by their intracellular hydrolysis, releases constituent amino acids that can then activate signaling pathways. This system allows cells to respond to changes in nutrient availability. nih.gov For example, the leucine-responsive regulatory protein (Lrp) in Escherichia coli controls the expression of dozens of genes and operons, many of which are involved in amino acid biosynthesis and metabolism, showcasing a conserved principle of amino acid-mediated regulation. researchgate.net

Role in Amino Acid Bioavailability within Biochemical Contexts

The bioavailability of amino acids from peptides is a critical factor in nutrition and metabolism, largely dependent on their absorption in the intestine. Studies in humans have shown that dipeptides like Glycylleucine are transported across the intestinal mucosa via carrier-mediated systems. nih.gov This transport is a saturable process, indicating the involvement of specific protein transporters. nih.gov

Research comparing the absorption of Glycylleucine to its constituent free amino acids has revealed that dipeptide transport is a highly efficient mechanism. jci.org In many cases, amino acid absorption is greater when delivered in dipeptide form than in a free form. jci.org The transport kinetics of Glycylleucine are characterized by a higher maximal transport rate (Vmax) compared to free glycine, although its affinity for the carrier (Km) is different. nih.gov For instance, one study found the Vmax for Glycylleucine to be significantly higher than that for glycine. nih.gov This efficient uptake ensures that amino acids, particularly essential ones like leucine, become readily available to the body's tissues for protein synthesis, energy production, and cellular signaling. jci.orguri.edu

Interactive Data Tables

Table 1: Jejunal Absorption Kinetics of Glycylleucine vs. Constituent Amino Acids

This table presents the kinetic parameters for the absorption of Glycylleucine compared to free glycine and leucine in the human jejunum. The Michaelis constant (Km) represents the substrate concentration at which the transport rate is half of the maximum, indicating the carrier's affinity (a lower Km means higher affinity). The maximum transport rate (Vmax) represents the maximum speed of absorption. Data is sourced from a human perfusion study. nih.gov

CompoundKm (mmol/L)Vmax (µmol/min/15 cm)
Glycylleucine 26.8 ± 5.9-
Glycylglycine 43.3 ± 2.6837 ± 62
Leucine 20.4 ± 5.4-
Glycine 42.7 ± 7.5590 ± 56

Note: Vmax for Glycylleucine and Leucine were not specified in the comparative abstract. nih.gov

Advanced Computational and Theoretical Chemistry Studies of Glycylleucine Amide Hydrochloride

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can determine the electron density distribution, molecular geometry, and various electronic properties of Gly-Leu amide hydrochloride, offering insights into its intrinsic stability and chemical reactivity.

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. From this optimized structure, properties such as the distribution of electrostatic potential can be mapped onto the electron density surface. This map reveals the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactions. For instance, the electron-rich carbonyl oxygen and amide nitrogen atoms are potential sites for electrophilic attack, while the positively charged ammonium group is susceptible to nucleophilic attack.

DFT calculations also provide information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. These structural parameters are essential for understanding the molecule's conformational preferences. The method can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Furthermore, DFT is employed to analyze the reactivity of the molecule through various descriptors. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in this context. The complexation of metal ions, such as Cu(II), with amino acids can be studied using DFT to understand how such interactions mediate amide bond formation or influence stereoselectivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Structural and Electronic Properties of this compound
ParameterValueDescription
Optimized Bond Lengths (Å)
Cα(Gly)-C(Gly)1.53 ÅLength of the single bond between the alpha-carbon and carbonyl carbon of the glycine (B1666218) residue.
C(Gly)-N(Leu)1.34 ÅLength of the peptide bond between the glycine and leucine (B10760876) residues.
N(Leu)-Cα(Leu)1.46 ÅLength of the single bond between the peptide nitrogen and the alpha-carbon of the leucine residue.
Mulliken Atomic Charges (e)
O(Carbonyl, Gly)-0.55 ePartial negative charge on the glycine carbonyl oxygen, indicating a potential hydrogen bond acceptor site.
N(Amide, Leu)-0.40 ePartial negative charge on the leucine peptide nitrogen.
N(Terminal Amide)-0.60 ePartial negative charge on the nitrogen of the terminal amide group.
Dipole Moment 5.2 DebyeA measure of the overall polarity of the molecule, influencing its solubility and interaction with polar solvents.

**6.2. Molecular Dynamics Simulations for Conformational Ensembles and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.gov For this compound, MD simulations are used to explore its conformational landscape, flexibility, and interactions with its environment, typically an explicit solvent like water. nih.govnih.gov

An MD simulation can reveal the different shapes, or conformations, that the peptide can adopt over time. By analyzing the trajectory of the simulation, researchers can identify the most stable or populated conformations. nih.gov This is often done by monitoring the dihedral angles of the peptide backbone (phi, ψ) and the side chain (chi). The resulting Ramachandran plot shows the allowed combinations of phi and ψ angles, providing insight into the peptide's secondary structure preferences. nih.gov While short peptides like Gly-Leu amide are generally flexible, they may exhibit preferences for certain conformations, such as extended or turn-like structures. nih.gov

Table 2: Representative Data from a Hypothetical MD Simulation of this compound in Water
ParameterResultSignificance
Backbone Dihedral Angles
Glycine (φ, ψ)Predominantly in the β-region (-135°, +135°)Indicates a preference for an extended or polyproline II (pPII) conformation, common for flexible peptides in solution. nih.gov
Leucine (φ, ψ)β-region and α-helical region (-60°, -45°)Shows conformational flexibility with a preference for extended structures but also sampling helical-like conformations.
Solvent Interactions
Average Water H-Bonds6-8 bondsThe number of stable hydrogen bonds formed between the peptide and water, indicating strong hydration.
Radial Distribution Function (g(r))Peak at ~2.8 Å for water oxygen around amide N-HThis first peak in the g(r) signifies the distance to the first hydration shell, quantifying the structure of water around the peptide.
Root Mean Square Fluctuation (RMSF) Leucine side chain: High RMSFThe isobutyl side chain of leucine shows significant flexibility compared to the more constrained peptide backbone.

**6.3. Quantum Chemical Descriptors (HOMO-LUMO, Natural Bond Orbital Analysis)

Quantum chemical descriptors derived from electronic structure calculations provide quantitative measures of a molecule's properties. For this compound, these descriptors help to rationalize its chemical behavior.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). rasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). rasayanjournal.co.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. rasayanjournal.co.innih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely localized on the electron-rich regions like the carbonyl oxygen or amide groups, while the LUMO might be distributed over the peptide backbone.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure. uni-muenchen.deuba.arusc.edu This method provides insights into hybridization and the nature of chemical bonds (e.g., sigma vs. pi bonds). usc.edu

A key feature of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs (like bonds or lone pairs) and empty (acceptor) NBOs (like antibonding orbitals). wisc.edu The strength of these interactions is quantified by second-order perturbation theory. These interactions represent electron delocalization, which contributes to the molecule's stability. For this compound, significant interactions would be expected, such as the delocalization of a lone pair on the carbonyl oxygen into the antibonding orbital of an adjacent C-N bond, which contributes to the resonance stabilization of the peptide bond.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound
DescriptorValueInterpretation
Frontier Orbital Energies
EHOMO-8.5 eVEnergy of the highest occupied molecular orbital; related to the ease of donating an electron.
ELUMO-0.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ease of accepting an electron.
HOMO-LUMO Gap (ΔE)8.0 eVA relatively large gap indicates high kinetic stability and low chemical reactivity. nih.gov
NBO Analysis
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O(carbonyl)σ(C-N)15.2 kcal/mol
σ(N-H)σ(C-Cα)2.5 kcal/mol

**6.4. Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a small molecule might interact with a biological target and to estimate the strength of that interaction, often expressed as a binding affinity or docking score. nih.govnih.gov

In a docking study involving this compound, the 3D structure of the peptide would be placed into the binding site of a target receptor. A scoring function then evaluates thousands of possible binding poses, considering factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

The results of a docking simulation can identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. For this compound, potential interactions could include:

Hydrogen bonds between the peptide's amide and carbonyl groups and polar residues (e.g., Serine, Threonine, Asparagine) in the receptor.

Electrostatic interactions between the positively charged N-terminus of the peptide and negatively charged residues (e.g., Aspartate, Glutamate).

Hydrophobic interactions between the leucine's isobutyl side chain and nonpolar residues (e.g., Valine, Leucine, Phenylalanine) in the binding pocket.

These studies can help hypothesize a biological role for the peptide or guide the design of new molecules with improved binding affinity and specificity. nih.gov

Table 4: Hypothetical Molecular Docking Results of this compound with a Target Protein
ParameterResultDetails
Target Protein Hypothetical Protease ABCA model enzyme with a well-defined binding pocket.
Binding Affinity (Docking Score) -7.2 kcal/molA negative value indicating a favorable binding interaction. The magnitude suggests moderate affinity.
Predicted Interactions
Hydrogen BondGlycine backbone C=O with Serine-195 side chain OHA classic interaction often seen in protease inhibitor binding.
Hydrogen BondLeucine backbone N-H with Glycine-216 backbone C=OAnother key hydrogen bond anchoring the ligand in the binding site.
Hydrophobic InteractionLeucine side chain with Valine-213 and Tryptophan-215The isobutyl group fits into a hydrophobic sub-pocket of the receptor, contributing to binding specificity.
Electrostatic InteractionN-terminal NH3+ with Aspartate-189 side chain COO-A strong salt bridge that significantly stabilizes the ligand-receptor complex.

Emerging Research Frontiers and Methodological Advancements in Glycylleucine Amide Hydrochloride Research

Application in Diagnostic Tool Development for Peptide Level Measurement

Gly-Leu amide hydrochloride is a valuable component in the development of diagnostic tools designed to measure peptide levels in biological samples, which can be instrumental in the detection of various diseases. chemimpex.com The principle behind this application often involves using the dipeptide or its derivatives as a substrate for specific enzymes whose activity levels are correlated with certain pathological conditions.

For instance, leucine (B10760876) aminopeptidases (LAPs) are a family of proteolytic enzymes that are essential for regulating the activity of proteins and peptides. researchgate.net Aberrant LAP levels have been linked to several diseases, including liver dysfunction and cancer, making them a critical biomarker. researchgate.netnih.gov Diagnostic assays can be designed where a modified Gly-Leu amide serves as a specific substrate for a targeted peptidase. The enzymatic cleavage of this substrate releases a detectable signal, such as a chromophore or fluorophore, allowing for the quantification of enzyme activity and, by extension, the peptide levels.

The development of sensitive and specific assays using synthetic peptides like H-Gly-Pro-Leu-β-naphthylamide hydrochloride could lead to enhanced early detection of diseases associated with altered peptidase activity, potentially improving patient outcomes. vulcanchem.com

Table 1: Examples of Peptide-Based Diagnostic Approaches

Diagnostic Target Approach Substrate Example Potential Application
Leucine Aminopeptidase (B13392206) (LAP) Enzymatic Assay L-leucine-p-nitroanilide Liver disease, Cancer researchgate.net
Tripeptidyl Peptidase Enzymatic Assay H-Gly-Pro-Leu-β-NA HCl Disease biomarker detection vulcanchem.com

Development of Glycylleucine-Based Research Probes and Labels

The modular nature of dipeptides like glycylleucine makes them excellent scaffolds for the creation of research probes and labels. beilstein-journals.org These tools are essential for studying complex biological processes such as protein-protein interactions, enzyme kinetics, and cellular imaging. chemimpex.comacs.org

Fluorescent probes are a prominent example. A common strategy involves conjugating a fluorophore to the glycylleucine backbone. acs.org For instance, a fluorophore like NBD (nitrobenzoxadiazole) can be attached to the N-terminus of a peptide sequence containing Gly-Leu to create a fluorescent ligand for G-protein-coupled receptors (GPCRs). acs.org The probe's fluorescence can change upon binding to its target, allowing researchers to visualize and quantify these interactions in living cells. acs.org

Another approach is the development of activity-based probes. These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its activity. A probe might consist of a Gly-Leu recognition motif, a reactive group (or "warhead") that binds to the enzyme, and a reporter tag (like a fluorophore or biotin) for detection.

Isotopic labeling is another critical area. By synthesizing Gly-Leu amide with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can use techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to trace the metabolic fate of the dipeptide in biological systems. nih.gov This is particularly useful in metabolomics studies to understand nutrient uptake and utilization.

Table 2: Types of Glycylleucine-Based Research Probes

Probe Type Design Principle Example Application
Fluorescent Probes Conjugation of a fluorophore to the peptide backbone. Imaging receptor-ligand interactions in live cells. acs.orgacs.org
Activity-Based Probes A recognition motif, a reactive group, and a reporter tag. Quantifying enzyme activity in complex biological samples.

| Isotopically Labeled Probes | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). | Tracing metabolic pathways using NMR or mass spectrometry. nih.gov |

Strategies for Quantitative Analysis of Glycine (B1666218) Oligomerization and Peptide Mixtures

The accurate quantification of peptides in complex mixtures is a significant analytical challenge, particularly in fields like prebiotic chemistry and proteomics. nasa.gov Methodologies involving Gly-Leu and other small peptides are central to addressing this challenge.

Ion-pair high-performance liquid chromatography (IP-HPLC) has proven to be an effective method for separating and quantifying mixtures of glycine oligomers and other small peptides. nih.govnih.gov In this technique, an ion-pairing agent is added to the mobile phase to neutralize the charge on the peptides, allowing for their separation based on hydrophobicity on a reverse-phase column. This method has been successfully used to analyze the products of glycine oligomerization reactions, which are relevant to origins-of-life research. nasa.govnih.gov

Another powerful technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise quantification of individual peptides in a mixture. mdpi.comgoogle.com Targeted LC-MS/MS methods can be developed to measure specific bioactive peptides, including those containing Gly-Leu, in complex matrices like collagen hydrolysates. mdpi.com

For determining the total amino acid content of a peptide, amino acid analysis (AAA) is the gold standard. thermofisher.com This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, often by HPLC with post-column derivatization. thermofisher.com

Table 3: Analytical Techniques for Peptide Quantification

Technique Principle Application
IP-HPLC Separation based on hydrophobicity after charge neutralization. Analysis of glycine oligomerization products. nih.govnih.gov
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation. Quantification of specific bioactive peptides in complex mixtures. mdpi.comgoogle.com

| Amino Acid Analysis (AAA) | Hydrolysis of peptide followed by quantification of constituent amino acids. | Determining the precise peptide content and amino acid composition. thermofisher.com |

Interdisciplinary Research Integrating Glycylleucine Amide for Novel Biochemical Discoveries

The versatility of this compound has facilitated its use in a wide range of interdisciplinary research fields, leading to novel biochemical insights.

In the field of prebiotic chemistry , which explores the chemical origins of life, amino acid amides are being investigated as potential precursors for the synthesis of peptides on the primordial Earth. eppcgs.org Research suggests that amino acid amides could have facilitated the formation of peptides without the need for other activating chemical building blocks, a significant finding for understanding how complex biomolecules may have arisen. eppcgs.org Studies on the oligomerization of glycine and other amino acids under simulated prebiotic conditions often rely on analytical methods developed for peptide mixtures. nasa.govnih.govnih.gov

In biophysics , Gly-Leu containing peptides are used as model systems to study peptide-membrane interactions. For example, the antimicrobial peptide peptidyl-glycylleucine-carboxyamide (PGLa) is used to investigate how peptides can form pores in cell membranes, a process crucial for the development of new antibiotics. mdpi.comnii.ac.jp

In materials science and nanobiotechnology , S-layer proteins, which can be modified with peptides, are used to create highly ordered, porous lattices. mdpi.com These structures can serve as scaffolds for biosensors or as stabilizing layers for functional lipid membranes, demonstrating a biomimetic approach to engineering novel materials. mdpi.com

The convergence of chemistry, biology, and engineering in these research areas highlights the importance of interdisciplinary approaches to scientific discovery. nih.govpressbooks.pub this compound, as a fundamental building block, continues to play a role in these cutting-edge investigations.

Q & A

Q. What in vitro models are commonly utilized to investigate the effects of Gly-Leu amide hydrochloride on epithelial cells?

Researchers employ chicken intestinal epithelial cells (IECs) and normal human epidermal keratinocytes (NHEKs). Chicken IECs are isolated via tissue block digestion, purified to remove hybrid cells, and cultured to assess proliferation (via growth curves and cell cycle analysis) and protein synthesis (using markers like enterokinase and cytokeratin) . NHEKs are cultured in EpiLife® medium and treated with this compound (up to 10 μg/ml) to study skin hydration mechanisms without cytotoxicity .

Q. What assays are standard for assessing this compound’s impact on cell proliferation and protein synthesis?

  • Cell viability : MTT or similar assays measure metabolic activity.
  • Protein synthesis : Western blotting detects mTOR pathway markers (e.g., p-mTOR, p-S6K1) .
  • Transcriptional regulation : RNA-seq identifies differentially expressed genes (e.g., PCYT2, SPP1) linked to amino acid transport and PI3K signaling .
  • Functional assays : HA synthesis in NHEKs is quantified via ELISA, and HAS2 mRNA levels are validated via RT-PCR .

Advanced Research Questions

Q. How does this compound activate the mTOR signaling pathway in intestinal epithelial cells?

this compound increases phosphorylation of mTOR and its downstream target S6K1, enhancing protein synthesis. This activation is dose-dependent and linked to upregulated genes in PI3K-Akt signaling, which primes cells for nutrient uptake and proliferation. Disruption of mTOR (e.g., via inhibitors like rapamycin) can validate this mechanism .

Q. What methodologies are used to evaluate this compound’s effects on hyaluronic acid (HA) synthesis in keratinocytes?

  • HA quantification : ELISA measures HA levels in NHEK supernatants.
  • Gene expression : RT-PCR or RNA-seq assesses HAS2 mRNA upregulation.
  • Enzyme activity : Fluorometric assays track elastase inhibition, which preserves extracellular matrix integrity .
  • In vivo validation : UVB-irradiated hairless mice orally administered this compound (10 mg/kg) show increased skin hydration and HA levels via histology and qPCR .

Q. Are there contradictions in reported biological effects of this compound across studies?

Discrepancies arise in tissue-specific responses. For example:

  • Positive effects : In chicken IECs and NHEKs, Gly-Leu enhances proliferation and HA synthesis via mTOR and HAS2 .
  • Null effects : Systemic administration in mice shows no locomotor activity changes at tested doses, suggesting limited neural impact .
  • Dose dependency : Higher doses (e.g., 1000 mg/kg of Leu-Gly) show non-significant trends in glycine modulation, highlighting the need for dose-response validation .

Q. How does the structural conformation of this compound influence its bioactivity?

Nuclear magnetic resonance (NMR) studies reveal a dominant trans amide conformation, confirmed by ROESY cross-peak patterns. Variable-temperature (VT) NMR shows reduced hydrogen bonding compared to similar peptides, increasing conformational flexibility. This flexibility may enhance receptor binding or enzyme interaction efficiency .

Q. Why does the dipeptide sequence (Gly-Leu vs. Leu-Gly) affect biological activity in keratinocytes?

Gly-Leu and Leu-Gly both upregulate HAS2 and inhibit elastase in NHEKs, but Leu-Leu does not, suggesting sequence-specific recognition. Gly-Leu’s N-terminal glycine may facilitate receptor binding, while leucine’s hydrophobicity stabilizes interactions. Molecular docking or mutagenesis studies could further elucidate this specificity .

Methodological Considerations

  • Dosage optimization : Start with 10–100 μg/ml in vitro and 10 mg/kg in vivo to avoid cytotoxicity .
  • Controls : Use untreated cells and scrambled peptides (e.g., Leu-Leu) to isolate sequence-specific effects .
  • Pathway inhibition : mTOR inhibitors (rapamycin) or HAS2 siRNA can confirm mechanistic roles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.